molecular formula C25H28N6Na3O9 B589170 Pemetrexed L-Glutamic Acid Trisodium Salt CAS No. 1265908-59-5

Pemetrexed L-Glutamic Acid Trisodium Salt

Cat. No. B589170
CAS RN: 1265908-59-5
M. Wt: 625.501
InChI Key: QMXHFJBYTKIYEI-XYTXGRHFSA-N
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Description

Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .


Physical And Chemical Properties Analysis

This compound is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .

Scientific Research Applications

  • Analytical Method Development : A study by Respaud et al. (2011) developed a method for detecting L-glutamic acid, a potential degradation product of pemetrexed, using high-performance liquid chromatography coupled with ultraviolet and evaporative light scattering detection. This method provides an effective way to monitor the stability of Alimta(®)-pemetrexed preparations (Respaud et al., 2011).

  • Water-soluble Prodrug Synthesis : Min et al. (2009) synthesized a water-soluble prodrug of pemetrexed to enhance its solubility and stability. The study focused on using poly(ethylene glycol) (PEG) for solubilizing pemetrexed, which is advantageous for its clinical application in cancer treatments (Min et al., 2009).

  • Controlled Release Microspheres : Harish (2017) developed controlled release Pemetrexed disodium microspheres for subcutaneous administration. This approach aimed to treat pleural mesothelioma and non-small cell lung cancer effectively, enhancing patient compliance and reducing side effects (Harish, 2017).

  • Genetic Determinants of Responsiveness : Wu et al. (2010) studied the genetic determinants of responsiveness and nonresponsiveness to pemetrexed in non-small cell lung cancer cells. This research is crucial for establishing biomarkers for pemetrexed treatment in lung cancer (Wu et al., 2010).

  • Antiviral Activity of Derivatives : Balaraman et al. (2018) synthesized new compounds by replacing the glutamic acid part of Pemetrexed. These novel non-glutamate derivatives showed higher antiviral activity against Newcastle disease virus than Pemetrexed itself (Balaraman et al., 2018).

  • Improved Synthetic Procedures : Mao-sheng (2008) aimed to improve the synthetic procedure of pemetrexed, which is crucial for efficient and cost-effective drug production (Mao-sheng, 2008).

  • Clinical Activity against Solid Tumors : Hanauske et al. (2001) discussed the promising clinical activity of Pemetrexed disodium in a variety of solid tumors. This study highlights its role as a multi-targeted antifolate in cancer therapy (Hanauske et al., 2001).

  • Synthesis of Impurities in Pemetrexed : Jaggavarapu et al. (2021) focused on the preparation of process-related impurities associated with the synthesis of Pemetrexed disodium heptahydrate. Understanding these impurities is crucial for quality control in pharmaceutical production (Jaggavarapu et al., 2021).

  • Quantification of Plasma Concentrations : Stoop et al. (2016) developed an LC-MS/MS-based assay to quantify pemetrexed and its polyglutamate metabolites in plasma samples of lung carcinoma patients. This method is crucial for therapeutic drug monitoring (Stoop et al., 2016).

  • Photocatalytic Degradation Study : Secrétan et al. (2018) investigated the degradation of pemetrexed using a UV-A/visible/TiO2 system, providing insights into the environmental impact and breakdown products of this pharmaceutical compound (Secrétan et al., 2018).

  • Substrate for Glucarpidase : Auton et al. (2007) assessed the ability of glucarpidase to hydrolyse pemetrexed, showing potential for controlling systemic exposure to pemetrexed in patients (Auton et al., 2007).

Mechanism of Action

Target of Action

Pemetrexed L-Glutamic Acid Trisodium Salt, also known as Pemetrexed , is an antifolate antineoplastic agent . It primarily targets three enzymes used in purine and pyrimidine synthesis de novo — thymidylate synthase (TS) , dihydrofolate reductase (DHFR) , and glycinamide ribonucleotide formyltransferase (GARFT) . These enzymes are essential for the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .

Mode of Action

Pemetrexed disrupts folate-dependent metabolic processes essential for cell replication . By inhibiting the formation of precursor purine and pyrimidine nucleotides, Pemetrexed prevents the formation of DNA and RNA . This disruption in the synthesis of DNA and RNA inhibits the growth and survival of both normal and cancer cells .

Biochemical Pathways

The biochemical pathways affected by Pemetrexed are those involved in the synthesis of purine and pyrimidine nucleotides . The inhibition of the enzymes TS, DHFR, and GARFT disrupts these pathways, leading to a decrease in the synthesis of DNA and RNA . The downstream effects of this disruption include the inhibition of cell growth and replication .

Pharmacokinetics

It is known that the pharmacokinetics of pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia

Result of Action

The molecular and cellular effects of Pemetrexed’s action include the inhibition of cell growth and replication . This is achieved through the disruption of DNA and RNA synthesis, which is essential for cell survival . As a result, Pemetrexed has been found to be effective in the treatment of certain types of cancer, including non-small cell lung cancer and malignant pleural mesothelioma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemotherapeutic agents can enhance the effectiveness of Pemetrexed . Additionally, certain patient-specific factors, such as renal impairment, can increase the risk of toxicity . Therefore, careful consideration of these factors is necessary when using Pemetrexed for treatment.

Safety and Hazards

Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pemetrexed L-Glutamic Acid Trisodium Salt involves the reaction of pemetrexed disodium with L-glutamic acid trisodium salt in the presence of water and a base.", "Starting Materials": [ "Pemetrexed disodium", "L-glutamic acid trisodium salt", "Water", "Base" ], "Reaction": [ "Step 1: Dissolve pemetrexed disodium and L-glutamic acid trisodium salt in water.", "Step 2: Add a base to the solution to adjust the pH to 7.5-8.5.", "Step 3: Heat the solution at 50-60°C for 2-4 hours.", "Step 4: Cool the solution to room temperature and filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain crude Pemetrexed L-Glutamic Acid Trisodium Salt.", "Step 6: Purify the crude product by recrystallization in water.", "Step 7: Dry the purified product under reduced pressure to obtain the final product." ] }

CAS RN

1265908-59-5

Molecular Formula

C25H28N6Na3O9

Molecular Weight

625.501

IUPAC Name

(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium

InChI

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1

InChI Key

QMXHFJBYTKIYEI-XYTXGRHFSA-N

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na]

synonyms

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt;  Pemetrexed Impurity D; 

Origin of Product

United States

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